9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulating properties . The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
The synthesis of 9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of a brominating agent. The reaction is usually carried out in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Chemical Reactions Analysis
9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the DNA helix, interfering with DNA replication and transcription, which is crucial for its anticancer and antiviral activities . The compound also exhibits significant multidrug resistance modulating activity by acting on ATP-binding cassette transporters .
Comparison with Similar Compounds
9-bromo-6-hexyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Exhibits similar DNA binding and anticancer properties.
6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline: Used in the development of redox flow batteries due to its low reduction potential and high stability.
The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20BrN3 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
9-bromo-6-hexylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H20BrN3/c1-2-3-4-7-12-24-18-11-10-14(21)13-15(18)19-20(24)23-17-9-6-5-8-16(17)22-19/h5-6,8-11,13H,2-4,7,12H2,1H3 |
InChI Key |
RZMZVSWPUYVVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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